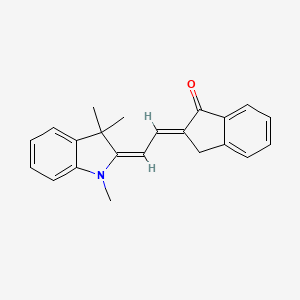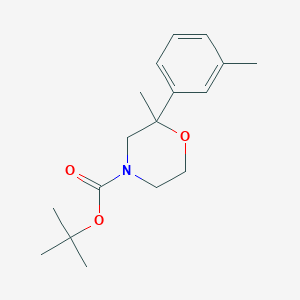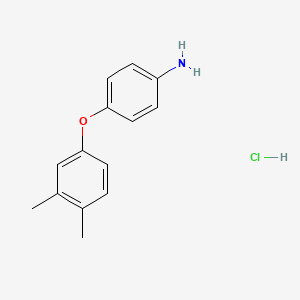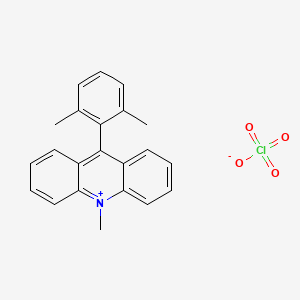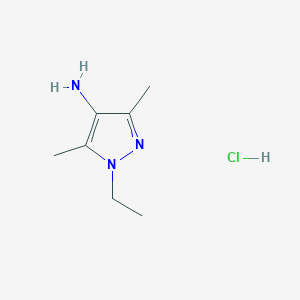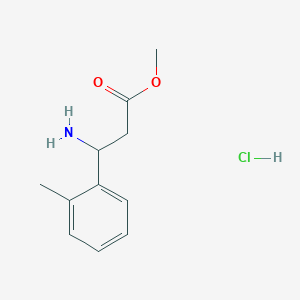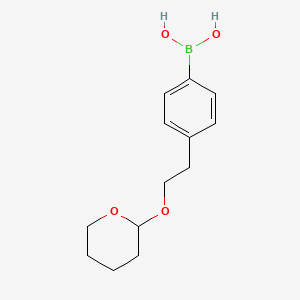
(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid
Overview
Description
“(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 182281-01-2. It has a molecular weight of 222.05 and its IUPAC name is 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, sealed, and dry .Scientific Research Applications
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The compound is related to 2H-Pyrans, which are a structural motif present in many natural products and are key intermediates in the construction of these structures .
- Method : The synthesis of 2H-Pyrans is complex due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .
- Results : While simple 2H-Pyrans are difficult to synthesize as pure and isolated compounds, many of their benzo derivatives constitute stable molecules, with a broad spectrum of biological activities .
-
Polyaniline Hydrogels
- Field : Material Science
- Application : The compound could potentially be used in the synthesis of polyaniline hydrogels, which have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .
- Method : The properties of these hydrogels can be controlled by the incorporation of multi-functional groups to widen their applications in 3-D printing, self-healing, functional response, controlled stimuli-responsive drug delivery systems, wearable sensors, and adsorption of dyes .
- Results : Conductive polymeric hydrogels (CPHs) exhibit remarkable properties such as high toughness, self-recoverability, electrical conductivity, transparency, freezing resistance, stimulus responsiveness, stretch ability, self-healing, and strain sensitivity .
-
Antitumor Activity
- Field : Medical Research
- Application : The compound is found in Vaccinium vitis-idaea L. and is known for its antioxidant properties and high level of safety. Its antitumor activity remains to be elucidated .
- Method : The anticancer effect of the compound was determined in vitro and in vivo .
- Results : The specific results or outcomes of this research were not provided in the source .
-
Ring-Expansion of Monocyclopropanated Heterocycles
- Field : Organic Chemistry
- Application : The compound could potentially be used in the stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
- Method : The method features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
- Results : The targeted transformations of the obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis .
-
Flexible Platform for Bioelectronic Applications
- Field : Material Science
- Application : The compound could potentially be used in the development of flexible platforms for bioelectronic applications .
- Method : The method involves the creation of a hybrid material that maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
- Results : In vitro tests confirm the hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
-
Synthesis of Biologically Relevant Tetrahydropyridines
- Field : Organic Chemistry
- Application : The compound could potentially be used in the stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine .
- Method : The method features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
- Results : Targeted transformations of the obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis .
-
Flexible Platform for Bioelectronic Applications
- Field : Material Science
- Application : The compound could potentially be used in the development of flexible platforms for bioelectronic applications .
- Method : The method involves the creation of a hybrid material that maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
- Results : In vitro tests confirm the hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[4-[2-(oxan-2-yloxy)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c15-14(16)12-6-4-11(5-7-12)8-10-18-13-3-1-2-9-17-13/h4-7,13,15-16H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICMGZMCEXKDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661394 | |
| Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid | |
CAS RN |
1095639-99-8 | |
| Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
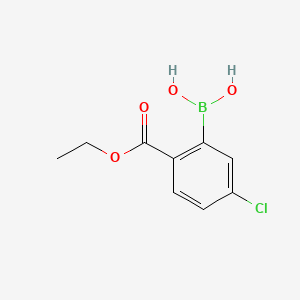
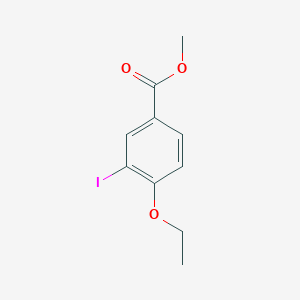
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
